Creatinine-13C4
CAS No.:
Cat. No.: VC20501773
Molecular Formula: C4H7N3O
Molecular Weight: 117.089 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7N3O |
|---|---|
| Molecular Weight | 117.089 g/mol |
| IUPAC Name | 2-imino-1-(113C)methyl-(2,4,5-13C3)1,3-diazolidin-4-one |
| Standard InChI | InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1,2+1,3+1,4+1 |
| Standard InChI Key | DDRJAANPRJIHGJ-JCDJMFQYSA-N |
| Isomeric SMILES | [13CH3]N1[13CH2][13C](=O)N[13C]1=N |
| Canonical SMILES | CN1CC(=O)NC1=N |
Introduction
Synthesis and Production Methods
Chemical Synthesis Pathways
The synthesis of Creatinine-13C4 typically begins with carbon-13-labeled glycine, which undergoes methylation and amidination to form creatine. Subsequent non-enzymatic cyclization of creatine yields creatinine, with the carbon-13 atoms retained at specific positions . Industrial production optimizes this process using high-yield reactors and chromatographic purification to achieve >99% isotopic purity.
Quality Control and Standardization
Rigorous quality control ensures the absence of unlabeled contaminants. Nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS) verify isotopic enrichment and chemical purity . For instance, LC-MS/MS methods can distinguish Creatinine-13C4 from endogenous creatinine based on mass-to-charge ratios, achieving a lower limit of quantification (LLOQ) of 4.4 μmol/L .
Analytical Techniques for Creatinine-13C4 Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying Creatinine-13C4 due to its specificity and sensitivity. A typical protocol involves:
-
Protein precipitation of serum samples with methanol.
-
Chromatographic separation on a silica column (e.g., Hypersil Silica).
-
Detection using multiple reaction monitoring (MRM) for m/z transitions specific to Creatinine-13C4 .
This method achieves a total imprecision of 1.15%–3.84% and effectively eliminates matrix effects from hemolysis or lipemia, which plague conventional Jaffe and enzymatic assays .
Carbon-13 Magnetic Resonance Spectroscopy (¹³C MRS)
¹³C MRS non-invasively tracks Creatinine-13C4 metabolism in vivo. In a landmark study, oral administration of ¹³C-4-labeled creatine to humans allowed real-time monitoring of creatine and phosphocreatine pools in skeletal muscle . The technique revealed a twofold increase in phosphocreatine signals during supplementation and slow post-supplementation turnover, reflecting daily creatine kinetics .
Table 1: Performance Comparison of Creatinine Detection Methods
| Method | Sensitivity (LLOQ) | Precision (%CV) | Interference Resistance |
|---|---|---|---|
| LC-MS/MS | 4.4 μmol/L | 1.15–3.84 | High |
| Enzymatic | 8.9 μmol/L | 2.5–5.1 | Moderate |
| Jaffe | 15.2 μmol/L | 4.8–7.3 | Low |
| ¹³C MRS | N/A | 10–15 | High |
Applications in Metabolic Research
Tracing Creatinine Kinetics
Creatinine-13C4 enables precise measurement of creatinine production and clearance rates. Studies using ¹³C MRS have demonstrated that skeletal muscle phosphocreatine levels correlate directly with oral creatine intake, providing insights into muscle energy metabolism .
Pharmacokinetic Studies
As an internal standard in LC-MS/MS, Creatinine-13C4 corrects for variability in sample preparation and ionization efficiency. This application is critical in pharmacokinetic analyses where accurate GFR estimation dictates drug dosing . For example, the compound’s use revealed an 11.7% bias in Jaffe method results compared to isotope-dilution assays .
Clinical Implications and Diagnostic Use
Glomerular Filtration Rate (GFR) Estimation
Accurate GFR calculation requires unbiased creatinine measurements. LC-MS/MS assays incorporating Creatinine-13C4 reduce diagnostic errors, particularly in patients with hemolysis or hyperlipidemia, where conventional methods fail .
Table 2: Reference Intervals for Serum Creatinine (μmol/L)
| Population | LC-MS/MS (Creatinine-13C4) | Enzymatic Method | Jaffe Method |
|---|---|---|---|
| Adult Women | 41–79 | 40–76 | 46–89 |
| Adult Men | 46–101 | 44–97 | 52–112 |
Emerging Therapeutic Applications
Preliminary evidence suggests creatinine exhibits antibacterial properties against Gram-positive and Gram-negative pathogens. While the mechanism remains unclear, Creatinine-13C4 could help elucidate whether these effects arise from direct microbial interaction or host metabolic changes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume